molecular formula C29H36ClNO3 B1226260 p-(1-(p-(2-(Diethylamino)ethoxy)phenyl)-2-(p-methoxyphenyl)-1-butenyl)phenol hydrochloride CAS No. 42576-23-8

p-(1-(p-(2-(Diethylamino)ethoxy)phenyl)-2-(p-methoxyphenyl)-1-butenyl)phenol hydrochloride

Cat. No.: B1226260
CAS No.: 42576-23-8
M. Wt: 482.1 g/mol
InChI Key: OWUQTNHCXVCAHP-IRWWKPKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-(1-(p-(2-(Diethylamino)ethoxy)phenyl)-2-(p-methoxyphenyl)-1-butenyl)phenol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C29H36ClNO3 and its molecular weight is 482.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

42576-23-8

Molecular Formula

C29H36ClNO3

Molecular Weight

482.1 g/mol

IUPAC Name

4-[(E)-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)but-1-enyl]phenol;hydrochloride

InChI

InChI=1S/C29H35NO3.ClH/c1-5-28(22-10-16-26(32-4)17-11-22)29(23-8-14-25(31)15-9-23)24-12-18-27(19-13-24)33-21-20-30(6-2)7-3;/h8-19,31H,5-7,20-21H2,1-4H3;1H/b29-28+;

InChI Key

OWUQTNHCXVCAHP-IRWWKPKRSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(CC)CC)C3=CC=C(C=C3)OC.Cl

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(CC)CC)/C3=CC=C(C=C3)OC.Cl

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(CC)CC)C3=CC=C(C=C3)OC.Cl

Related CAS

71868-47-8 (Parent)

Synonyms

4-(N,N-diethylaminoethoxy)-4'-methoxy-alpha-(4-hydroxyphenyl)-alpha-ethylstilbene
H 1285
H 1285, (E)-isomer
H 1285, hydrochloride
H-1285
H1285

Origin of Product

United States

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